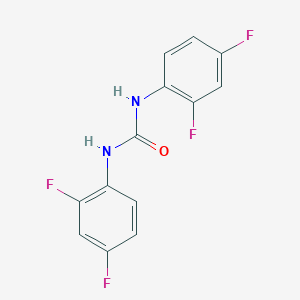

1,3-Bis(2,4-difluorophenyl)urea

Description

BenchChem offers high-quality 1,3-Bis(2,4-difluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(2,4-difluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUETVEFQZBLGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352575 | |

| Record name | 1,3-bis(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581-06-2 | |

| Record name | 1,3-bis(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Bis(2,4-difluorophenyl)urea CAS 1581-06-2 properties

The following technical guide provides an in-depth analysis of 1,3-Bis(2,4-difluorophenyl)urea (CAS 1581-06-2), a critical symmetric diarylurea scaffold used in medicinal chemistry.

Structural Pharmacophore, Synthesis, and Role in Kinase Inhibitor Development

Executive Summary

1,3-Bis(2,4-difluorophenyl)urea (CAS 1581-06-2) is a symmetric diarylurea compound characterized by a central urea linker flanked by two 2,4-difluorophenyl rings. Within drug development, this compound serves two primary roles:

-

Process Impurity Standard: It is the primary byproduct in the synthesis of asymmetric urea kinase inhibitors (e.g., Linifanib) derived from 2,4-difluorophenyl isocyanate.

-

Pharmacophore Model: It acts as a probe for studying hydrogen-bonding networks in Type II kinase inhibitors and supramolecular hydrogel formation.

This guide details the physicochemical profile, synthesis pathways, impurity formation mechanisms, and biological relevance of this fluorinated scaffold.

Chemical Identity & Physicochemical Profile

The fluorine substitution pattern at the 2- and 4-positions enhances metabolic stability by blocking cytochrome P450 oxidation sites while increasing lipophilicity for membrane permeability.

| Property | Data |

| CAS Number | 1581-06-2 |

| IUPAC Name | 1,3-Bis(2,4-difluorophenyl)urea |

| Synonyms | N,N'-Bis(2,4-difluorophenyl)urea; 2,2',4,4'-Tetrafluorocarbanilide |

| Molecular Formula | C₁₃H₈F₄N₂O |

| Molecular Weight | 296.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 238–242 °C (Typical for symmetric ureas) |

| Solubility | Low in water; Soluble in DMSO, DMF, warm Ethanol |

| LogP (Predicted) | ~3.5 (High lipophilicity due to C-F bonds) |

| H-Bond Donors/Acceptors | 2 Donors (NH), 1 Acceptor (C=O) |

Synthesis & Impurity Formation Mechanism

In the context of drug development, CAS 1581-06-2 is most frequently encountered as a homocoupling impurity . When synthesizing asymmetric drugs (e.g., reacting 2,4-difluorophenyl isocyanate with a heterocyclic amine), the presence of moisture leads to the formation of this symmetric urea.

Mechanism of Formation

-

Hydrolysis: 2,4-Difluorophenyl isocyanate reacts with trace water to form the unstable carbamic acid, which decarboxylates to 2,4-difluoroaniline.

-

Dimerization: The newly formed aniline attacks a remaining molecule of isocyanate, yielding the thermodynamically stable symmetric urea (CAS 1581-06-2).

Visualization: Competitive Reaction Pathway

The following diagram illustrates how CAS 1581-06-2 forms as a competitive byproduct during the synthesis of an asymmetric kinase inhibitor (Target Drug).

Caption: Competitive formation of symmetric urea impurity (CAS 1581-06-2) during asymmetric urea synthesis.

Biological Activity & Mechanism of Action

While often an impurity, the symmetric diarylurea scaffold itself possesses biological activity. It functions as a Type II Kinase Inhibitor pharmacophore , binding to the inactive conformation (DFG-out) of protein kinases.

Pharmacological Mechanism

-

H-Bonding Anchor: The urea moiety acts as a directional hydrogen bond donor/acceptor pair. It typically forms a bidentate H-bond with a conserved glutamate residue (e.g., Glu in the αC-helix) and the backbone of the "gatekeeper" residue in the kinase ATP-binding pocket.

-

Fluorine Effect: The 2,4-difluoro substitution increases the acidity of the urea NH protons, strengthening the hydrogen bonds with the target protein. It also fills hydrophobic pockets, improving binding affinity.

Visualization: Kinase Binding Mode

Caption: Structural mechanism of diarylurea binding within the kinase allosteric pocket (DFG-out conformation).

Experimental Protocols

Protocol A: Synthesis of Reference Standard

To generate high-purity CAS 1581-06-2 for use as an HPLC standard.

-

Reagents: 2,4-Difluoroaniline (10 mmol), 2,4-Difluorophenyl isocyanate (10 mmol), Dichloromethane (DCM) (dry, 20 mL).

-

Procedure:

-

Dissolve 2,4-difluoroaniline in dry DCM in a round-bottom flask under nitrogen.

-

Add 2,4-difluorophenyl isocyanate dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate will form.

-

Filtration: Filter the solid and wash with cold DCM (2 x 10 mL) to remove unreacted starting materials.

-

Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) to achieve >99% purity.

-

-

Validation:

-

1H NMR (DMSO-d6): δ ~9.0 ppm (s, 2H, NH), 8.1 ppm (m, 2H, Ar-H), 7.3 ppm (m, 2H, Ar-H), 7.0 ppm (m, 2H, Ar-H).

-

MS (ESI): m/z 297 [M+H]⁺.

-

Protocol B: Impurity Detection (HPLC)

Method for detecting CAS 1581-06-2 in asymmetric urea drug substances.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: CAS 1581-06-2 is highly lipophilic and will elute late in the gradient (typically after the asymmetric drug product).

Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H413: May cause long-lasting harmful effects to aquatic life (due to fluorination and stability).

-

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

-

Storage: Store at room temperature, kept dry. Moisture sensitive (though the urea itself is stable, precursors are not).

References

-

Linifanib Synthesis & Impurity Profiling

-

Dai, Y., et al. (2007).[1] "Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry, 50(7), 1584–1597.[1] Link

- Note: This seminal paper describes the synthesis of asymmetric ureas using 2,4-difluorophenyl isocyanates and the management of symmetric urea byproducts.

-

-

Diarylurea Biological Activity

-

Padma, V., et al. (2021). "Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics." Pharmaceuticals, 14(2), 108. Link

-

-

Supramolecular Chemistry of Fluorinated Ureas

-

Marlow, M., et al. (2015). "Self-assembling tyrosine kinase inhibitors for localised targeted delivery." Chemical Communications, 51(29), 6384-6387. Link

-

-

Chemical Properties & Suppliers

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 679483, 1,3-Bis(2,4-difluorophenyl)urea. Link

-

Sources

2,2',4,4'-Tetrafluorocarbanilide chemical structure and formula

(2,2',4,4'-Tetrafluorocarbanilide)[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-bis(2,4-difluorophenyl)urea (CAS: 1581-06-2), commonly referred to as 2,2',4,4'-tetrafluorocarbanilide .[1] As a highly fluorinated congener of the diarylurea class, this compound represents a critical scaffold in medicinal chemistry, particularly in the design of Soluble Epoxide Hydrolase (sEH) inhibitors.

Unlike its polychlorinated analogs (e.g., Triclocarban), the tetrafluoro-substitution pattern imparts unique lipophilic and metabolic stability profiles.[1] This guide details the structural rationale, validated synthetic protocols, and the mechanistic basis for its biological activity, serving as a reference for researchers in drug discovery and chemical biology.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The core structure of 2,2',4,4'-tetrafluorocarbanilide consists of two 2,4-difluorophenyl rings bridged by a central urea linker.[1] The positioning of fluorine atoms at the ortho (2,2') and para (4,4') positions is not merely decorative; it fundamentally alters the physicochemical landscape of the molecule.

1.1 Core Chemical Data[1]

| Property | Specification |

| IUPAC Name | 1,3-bis(2,4-difluorophenyl)urea |

| Common Name | 2,2',4,4'-Tetrafluorocarbanilide |

| CAS Number | 1581-06-2 |

| Molecular Formula | |

| Molecular Weight | 284.21 g/mol |

| SMILES | C1=CC(=C(C=C1F)NC(=O)NC2=C(C=C(C=C2)F)F)F |

| LogP (Predicted) | ~3.5 - 4.2 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 2 Donors / 5 Acceptors (1 Carbonyl + 4 Fluorines) |

1.2 Structural & Electronic Insights

-

The Ortho-Effect: The fluorine atoms at the 2 and 2' positions introduce steric bulk and electrostatic repulsion with the urea carbonyl oxygen.[1] This forces the phenyl rings to twist slightly out of planarity relative to the urea bridge, locking the molecule into a specific conformation that favors binding in hydrophobic enzyme pockets.

-

Acidity Modulation: The electron-withdrawing nature of the four fluorine atoms (inductive effect,

) increases the acidity of the urea N-H protons compared to non-fluorinated diphenylurea.[1] This enhances the hydrogen-bond donating capability of the urea motif, which is critical for its interaction with aspartate residues in catalytic triads (e.g., in sEH). -

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

). Substitution at the 4-position (para) blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the compound's half-life in vivo.[1]

Synthetic Protocols

Two primary pathways are recommended for the synthesis of 2,2',4,4'-tetrafluorocarbanilide. Method A is preferred for high-purity, small-scale synthesis, while Method B avoids the use of isocyanates and is safer for scale-up.[1]

Method A: Isocyanate Addition (The "Gold Standard")

This reaction exploits the high electrophilicity of the isocyanate carbon. It is rapid, atom-economical, and typically requires no chromatography.[1]

-

Reagents: 2,4-Difluoroaniline (1.0 eq), 2,4-Difluorophenyl isocyanate (1.0 eq).[1]

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

-

Protocol:

-

Dissolve 2,4-difluoroaniline (10 mmol) in 20 mL of anhydrous DCM under an inert atmosphere (

). -

Add 2,4-difluorophenyl isocyanate (10 mmol) dropwise at

. -

Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Observation: A white precipitate will form as the urea product is less soluble than the reactants.[1]

-

Workup: Filter the precipitate. Wash 3x with cold DCM and 1x with hexanes to remove unreacted aniline.[1]

-

Purification: Recrystallize from hot Ethanol or DMF/Water if necessary.

-

Method B: CDI-Mediated Coupling (The "Green" Route)

This method generates the isocyanate in situ using 1,1'-Carbonyldiimidazole (CDI), avoiding the handling of toxic, pre-formed isocyanates.[1]

-

Reagents: 2,4-Difluoroaniline (2.0 eq), 1,1'-Carbonyldiimidazole (1.1 eq).[1]

-

Solvent: Tetrahydrofuran (THF) or Acetonitrile.[1]

-

Protocol:

-

Dissolve CDI (11 mmol) in anhydrous THF (30 mL).

-

Add the first equivalent of 2,4-difluoroaniline (10 mmol) slowly. Stir at

for 2 hours to form the intermediate N-acylimidazole. -

Add the second equivalent of 2,4-difluoroaniline (10 mmol).

-

Reflux the mixture (

) for 12–24 hours. -

Workup: Evaporate solvent. Resuspend residue in water to dissolve imidazole byproduct.[1] Filter the solid urea.[1]

-

Visualization of Synthetic Logic

Figure 1: Dual synthetic pathways for 2,2',4,4'-tetrafluorocarbanilide. Method A is kinetically favored; Method B is operationally safer.

Physicochemical Characterization

To validate the synthesis, the following spectral and physical signatures should be confirmed.

| Technique | Expected Signature | Causality |

| Appearance | White crystalline solid | High lattice energy due to intermolecular H-bonding.[1] |

| Melting Point | > 220°C (Decomposition likely) | Strong crystal lattice network typical of diarylureas.[1] |

| Downfield shift due to electron-withdrawing Fluorines. | ||

| Two distinct signals (approx -110 to -130 ppm) | Corresponding to 2-F and 4-F environments.[1] | |

| IR Spectroscopy | ~1650 | Characteristic urea amide I and II bands.[1] |

| Solubility | Soluble: DMSO, DMF, hot EthanolInsoluble: Water, Hexane | Lipophilic fluorinated rings prevent water solvation.[1] |

Biological Context: Mechanism of Action

The primary interest in 2,2',4,4'-tetrafluorocarbanilide lies in its ability to inhibit Soluble Epoxide Hydrolase (sEH) .[1]

4.1 The Target: Soluble Epoxide Hydrolase (sEH)

sEH is responsible for hydrolyzing Epoxyeicosatrienoic acids (EETs)—endogenous signaling lipids with potent anti-inflammatory and antihypertensive properties—into their less active diols.[1][2][3][4][5] By inhibiting sEH, one stabilizes EETs, thereby reducing inflammation and blood pressure.[1][2][5]

4.2 The Pharmacophore: Urea as a Transition State Mimic

The urea group in 2,2',4,4'-tetrafluorocarbanilide acts as a Transition State Mimic .[1][6]

-

Binding: The enzyme's catalytic pocket contains an Aspartate residue (Asp335 in human sEH) and Tyrosine residues (Tyr383, Tyr466).[1]

-

Interaction: The urea protons (

) form strong hydrogen bonds with the Aspartate oxygen.[1] The carbonyl oxygen of the urea may interact with Tyrosines. -

Role of Fluorine: The 2,4-difluoro substitution increases the lipophilicity, allowing the "wings" of the molecule to fill the hydrophobic tunnels of the enzyme active site, anchoring the inhibitor firmly.

Mechanistic Pathway Diagram[1]

Figure 2: Mechanism of Action.[1] The inhibitor blocks sEH, preventing EET degradation and promoting anti-inflammatory signaling.[1]

References

-

Chemical Identity & CAS Verification

-

Synthetic Methodology (Urea Formation)

-

Biological Activity (sEH Inhibition)

-

Structural Analogs & Crystal Data

Sources

- 1. veeprho.com [veeprho.com]

- 2. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,N'-二(2,4-二氟苯基)脲、1581-06-2 CAS查询、N,N'-二(2,4-二氟苯基)脲物化性质-化工制造网 [chemmade.com]

- 7. baike.molbase.cn [baike.molbase.cn]

- 8. echemi.com [echemi.com]

- 9. (PDF) Article Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate [academia.edu]

- 10. Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 1,3-Bis(2,4-difluorophenyl)urea: Melting Point and Density Determination

Introduction to Substituted Diphenylureas

Substituted diphenylureas are a class of organic compounds with significant interest in pharmaceutical and materials science research. Their utility is derived from their structural motifs which can lead to a range of biological activities and material properties. The nature and position of substituents on the phenyl rings can dramatically influence the compound's crystallinity, solubility, and thermal stability—all of which are underpinned by fundamental properties like melting point and density. For instance, the related compound 1,3-Bis(4-fluorophenyl)urea is a white crystalline powder with a high melting point of 267°C[1]. This suggests that 1,3-Bis(2,4-difluorophenyl)urea is also likely to be a crystalline solid with a relatively high melting point, a critical consideration for its handling, processing, and storage.

Physicochemical Properties of 1,3-Bis(2,4-difluorophenyl)urea

The precise determination of the melting point and density of a compound like 1,3-Bis(2,4-difluorophenyl)urea is fundamental to its characterization. These properties are indicative of purity and can influence downstream applications, including formulation and dosage form design in drug development.

| Property | Experimental Value | Significance in Research and Development |

| Melting Point | Data not available in the public domain. Expected to be a crystalline solid with a distinct melting range. | A sharp melting point is a primary indicator of the purity of a crystalline solid. A broad melting range often suggests the presence of impurities. This parameter is crucial for quality control and for defining the compound's thermal stability. |

| Density | Data not available in the public domain. | Density is a fundamental physical property that is essential for powder flow, compaction studies, and the development of solid dosage forms. It is also a critical parameter for crystallographic analysis and material science applications. |

Part 1: Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a widely accepted and reliable technique for determining the melting point of a powdered solid.

Causality Behind Experimental Choices

The choice of the capillary method is based on its precision, the small sample size required, and its ability to provide a sharp, observable endpoint.[2] The rate of heating is a critical parameter; a slow heating rate near the melting point (approximately 1-2°C per minute) is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[1][3] Rapid heating can lead to a broadened and erroneously high melting point range.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 1,3-Bis(2,4-difluorophenyl)urea sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

-

Invert the tube and gently tap it on a hard surface to compact the powder at the sealed end. The packed sample height should be between 2-3 mm.[1][2]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a heating block and a means of observing the sample, often through a magnifying lens.

-

Insert the packed capillary tube into the designated slot in the heating block.

-

-

Melting Point Determination:

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the melting range.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.

-

When the temperature is about 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[1]

-

Record the temperature at which the first liquid droplet appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).

-

The recorded melting point should be reported as a range from the onset temperature to the clear point.

-

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Part 2: Experimental Determination of Density

The density of a solid is its mass per unit volume. For a crystalline powder like 1,3-Bis(2,4-difluorophenyl)urea, the true density can be determined experimentally using the principle of volume displacement.

Causality Behind Experimental Choices

The volume displacement method is a straightforward and accurate technique for determining the volume of an irregularly shaped solid. The choice of a displacement liquid is critical; it must be a liquid in which the solid is insoluble and that does not react with the solid. Additionally, the liquid should have a lower density than the solid to ensure the solid sinks. For non-polar organic compounds like substituted ureas, a non-polar organic solvent in which the compound has negligible solubility would be a suitable choice. Alternatively, for a more universal approach, gas pycnometry using an inert gas like helium can provide a very accurate measurement of true density.

Detailed Step-by-Step Methodology (Liquid Displacement)

-

Mass Measurement:

-

Accurately weigh a clean, dry sample of 1,3-Bis(2,4-difluorophenyl)urea using an analytical balance. Record the mass (m).

-

-

Volume Measurement:

-

Select a graduated cylinder of appropriate size and add a known volume of the chosen displacement liquid (V1). The liquid should be sufficient to fully submerge the solid sample.

-

Carefully add the weighed solid to the graduated cylinder, ensuring no splashing of the liquid.

-

Gently agitate to dislodge any air bubbles adhering to the surface of the solid.

-

Record the new volume of the liquid and the submerged solid (V2).

-

-

Density Calculation:

-

The volume of the solid (V_solid) is the difference between the final and initial volume readings: V_solid = V2 - V1.

-

The density (ρ) of the solid is then calculated using the formula: ρ = m / V_solid.

-

Visualization of the Density Determination Workflow

Caption: Workflow for Density Determination by Liquid Displacement.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating through the following principles:

-

Calibration: All measuring equipment, including the thermometer in the melting point apparatus and the analytical balance, must be properly calibrated against certified standards.

-

Replicates: Each determination of melting point and density should be performed in triplicate to ensure the reproducibility of the results. The average and standard deviation of these measurements should be reported.

-

System Suitability: For melting point determination, the use of a certified reference standard with a known melting point should be performed periodically to verify the accuracy of the apparatus.

-

Purity Assessment: The sharpness of the melting point range provides an internal check on the purity of the 1,3-Bis(2,4-difluorophenyl)urea sample. A broad range may necessitate further purification and re-characterization.

By adhering to these principles, researchers can have a high degree of confidence in the accuracy and reliability of their experimentally determined physicochemical data for 1,3-Bis(2,4-difluorophenyl)urea.

References

-

Melting point determination | Edisco. [Link]

-

Lab Report 2 Density of A Solid | PDF | Crystal Structure - Scribd. [Link]

-

Melting Point Determination. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

Sources

Fluorinated Urea Derivatives in Medicinal Chemistry: Strategic Design, Synthesis, and Therapeutic Applications

Executive Summary

The incorporation of fluorine into urea-based scaffolds represents a high-leverage strategy in modern medicinal chemistry. While the urea moiety (

The Strategic Role of Fluorine in Urea Motifs

The synergy between the urea functionality and fluorine substitution is not merely additive; it is transformative. The high electronegativity of fluorine (

Modulation of Hydrogen Bond Acidity (pKa)

The primary mechanism of action for urea-based drugs often involves the donation of two hydrogen bonds from the

-

Mechanism: Electron-withdrawing groups (EWGs) like fluorine or trifluoromethyl (

) on the -

Effect: This induction lowers the

of the urea protons, making them stronger hydrogen bond donors. For instance, the transition from a phenylurea to a p-fluorophenylurea significantly enhances the binding affinity to the ATP-binding pocket of kinases by strengthening the interaction with the "gatekeeper" residues.

Conformational Control and "Molecular Locking"

Ureas are flexible molecules that can adopt multiple conformations. Binding entropy is reduced if the molecule is pre-organized into its bioactive conformation.

-

Intramolecular Hydrogen Bonding: A fluorine atom ortho to the urea linkage can form an intramolecular hydrogen bond (or favorable electrostatic dipole alignment) with the urea

or carbonyl oxygen. This "conformational lock" restricts rotation around the -

Dipole Alignment: The

bond vector opposes the

Metabolic Blockade

The urea linker itself is relatively stable, but the associated aromatic rings are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Site-Specific Blocking: Replacing a hydrogen at the para position of an aryl ring with fluorine blocks metabolic oxidation at that site (the

bond energy is -

Case Example: In the evolution of Sorafenib to Regorafenib , the addition of a single fluorine atom to the central phenyl ring increased metabolic stability and improved the pharmacokinetic profile, leading to enhanced efficacy in hepatocellular carcinoma.

Synthetic Methodologies

The synthesis of fluorinated ureas demands protocols that tolerate the electronic deactivation caused by fluorine substituents.

Classical Isocyanate Addition

The most robust method involves the nucleophilic addition of a fluorinated amine to an isocyanate.

-

Workflow:

-

Causality: If the fluorinated amine is weakly nucleophilic (due to EWGs), the reaction may require catalysis (e.g., DMAP) or elevated temperatures. Conversely, fluorinated aryl isocyanates are highly electrophilic and react rapidly.

Carbamate Intermediates (Phosgene-Free)

To avoid toxic phosgene/isocyanates, activated carbamates are used.

-

Protocol: React a fluorinated amine with phenyl chloroformate or 4-nitrophenyl chloroformate to form a carbamate. This intermediate is then displaced by the second amine.

-

Validation: This method is preferred for GMP synthesis as it avoids handling volatile isocyanates and allows for the purification of the stable carbamate intermediate.

Late-Stage Fluorination

Recent advances allow for the direct introduction of fluorine or fluoroalkyl groups into pre-formed urea scaffolds, often using radical mechanisms or transition-metal catalysis.

Visualization: Synthetic Decision Matrix

The following diagram outlines the decision logic for selecting a synthetic route based on substrate reactivity and safety constraints.

Figure 1: Decision matrix for the synthesis of fluorinated urea derivatives, prioritizing substrate stability and reactivity.

Case Studies in Drug Discovery

Kinase Inhibitors: Sorafenib vs. Regorafenib

This pair represents a textbook example of the "Fluorine Scan" in medicinal chemistry.

-

Sorafenib (Nexavar): A bis-aryl urea multikinase inhibitor (VEGFR, PDGFR, RAF). It contains a chloro-trifluoromethyl-phenyl motif.

-

Regorafenib (Stivarga): Structurally identical to Sorafenib but with a fluorine atom replacing a hydrogen on the central phenyl ring.

-

Impact: The fluorine substitution blocked a metabolic site, increasing the drug's half-life. Furthermore, the fluorine atom influenced the conformation of the ether linkage, optimizing binding to the kinase activation loop.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Urea derivatives are potent inhibitors of sEH, an enzyme involved in inflammation and hypertension.

-

Challenge: Early adamantyl-urea inhibitors were too lipophilic and insoluble (LogP > 5).

-

Solution: Incorporation of polar fluorinated groups (e.g., trifluoromethoxy or fluorinated alkyl chains) lowered the LogP while maintaining the hydrophobic interactions necessary for the sEH catalytic tunnel.

Experimental Protocol: Synthesis of a Fluorinated Diarylurea

Objective: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)urea (Analog of Sorafenib fragment).

Materials

-

4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)

-

4-Fluorophenyl isocyanate (1.1 eq)[1]

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) (catalytic, optional)[1]

Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-(trifluoromethyl)aniline (2.0 mmol) in anhydrous DCM (10 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add 4-Fluorophenyl isocyanate (2.2 mmol) dropwise via syringe over 5 minutes.[1]

-

Note: The reaction is exothermic. Cooling prevents side reactions (e.g., polymerization of isocyanate).

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The product typically precipitates as a white solid.

-

Work-up:

-

If precipitate forms: Filter the solid using a Buchner funnel. Wash the cake with cold DCM (

) to remove unreacted isocyanate.[1] -

If no precipitate: Concentrate the solvent under reduced pressure to

volume, then add Hexane to induce precipitation.

-

-

Purification: Recrystallize from hot Ethanol or THF/Hexane if necessary to achieve

purity (HPLC). -

Characterization: Confirm structure via

(DMSO-d6) looking for the diagnostic urea singlets at

Self-Validating Checkpoints

-

TLC: The urea product is significantly more polar than the starting isocyanate and aniline.

-

NMR: The disappearance of the amine protons (

ppm) and appearance of two downfield urea protons confirms coupling.

Diagnostic Applications: 18F-Labeled Ureas

Beyond therapeutics, fluorinated ureas are critical in Positron Emission Tomography (PET).[2]

-

PSMA Inhibitors: Prostate-Specific Membrane Antigen (PSMA) ligands often utilize a Glutamate-Urea-Lysine motif.

-

18F-DCFPyL: A clinical PET tracer where the fluorinated pyridine is linked via a urea to the lysine moiety. The urea acts as the zinc-binding group within the PSMA active site.

-

Synthesis: Requires rapid, late-stage radio-fluorination (often

on a precursor) due to the 110-minute half-life of

Visualization: Mechanism of Action (Kinase Binding)

This diagram illustrates the binding mode of a fluorinated urea inhibitor within the kinase ATP pocket.

Figure 2: Schematic of Fluorinated Urea binding interactions within a kinase active site, highlighting the dual H-bond donor role.

References

-

Wilhelm, S. M., et al. (2011).[3] Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Link[1]

-

Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Ghosh, A. K., et al. (2009). Structure-based design of organic fluorinated inhibitors of human soluble epoxide hydrolase. Journal of Medicinal Chemistry. Link

-

Chen, Y., et al. (2011). Automated synthesis of [18F]DCFPyL via direct radiofluorination and validation in preclinical prostate cancer models. Journal of Medicinal Chemistry. Link[1]

-

Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews. Link (Contextual reference for urea/thiourea synthesis).[1]

Sources

- 1. Safety and Activity of Sorafenib in Addition to Vinflunine in Post-Platinum Metastatic Urothelial Carcinoma (Vinsor): Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Bis(2,4-difluorophenyl)urea solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Bis(2,4-difluorophenyl)urea in Organic Solvents

Executive Summary

1,3-Bis(2,4-difluorophenyl)urea is a symmetric diarylurea characterized by high lattice energy and significant lipophilicity. Often encountered as a critical intermediate in the synthesis of agrochemicals (e.g., chitin synthesis inhibitors) or kinase inhibitors in medicinal chemistry, its solubility profile presents a classic challenge: the strong intermolecular hydrogen bonding of the urea motif (

This guide provides a comprehensive technical analysis of the solubility landscape for 1,3-bis(2,4-difluorophenyl)urea. It moves beyond simple "soluble/insoluble" labels to explore the thermodynamic drivers of dissolution, providing researchers with actionable protocols for solvent selection, recrystallization, and formulation.

Physicochemical Profile & Solubility Drivers

To master the solubility of this compound, one must first understand the forces opposing dissolution.

-

Chemical Structure: Symmetric urea core flanked by two 2,4-difluorophenyl rings.

-

Lattice Energy Barrier: The urea linkage acts as both a double hydrogen bond donor (

) and a double acceptor ( -

Melting Point (MP): Analogous diarylureas (e.g., 1,3-bis(4-fluorophenyl)urea) exhibit melting points in the range of 230°C – 270°C . This high MP correlates directly with low solubility in low-boiling solvents.

-

LogP (Estimated): ~3.5 – 4.5. This indicates high lipophilicity, predicting poor water solubility but potential affinity for octanol-like environments.

The Solubility Landscape Table

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | These solvents are strong H-bond acceptors (S=O, C=O) that can disrupt the urea-urea lattice H-bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low (RT) to Moderate (Hot) | Alcohols compete for H-bonds but lack the dipole strength of DMSO. Solubility increases exponentially with temperature (ideal for recrystallization). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<10 mg/mL) | Good for lipophilic dispersion but poor at breaking the urea H-bond network. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | THF offers better solubility than EtOAc due to the ether oxygen's H-bond accepting ability. |

| Non-Polar | Hexanes, Heptane, Toluene | Insoluble | The solvent cannot overcome the lattice energy; the compound remains a solid suspension. |

| Aqueous | Water, PBS | Insoluble | Hydrophobic effect dominates; the lattice is far more stable than hydration. |

Experimental Protocols for Solubility Determination

As specific quantitative data for the 2,4-difluoro isomer is often proprietary, researchers must generate their own solubility curves. The following protocols are self-validating and designed for reproducibility.

Protocol A: Visual Solubility Screening (The "Quick & Dirty")

Objective: Rapidly categorize solvents to identify candidates for reaction media or purification.

-

Preparation: Place 10 mg of 1,3-bis(2,4-difluorophenyl)urea into a 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the test solvent (Target: 100 mg/mL).

-

Observation: Vortex for 30 seconds.

-

Clear Solution: Solubility > 100 mg/mL.[1]

-

Suspension: Proceed to step 4.

-

-

Dilution: Add solvent in 100 µL increments, vortexing between additions, until clear or total volume reaches 2 mL (5 mg/mL).

-

Thermal Stress: If insoluble at 5 mg/mL, heat to the solvent's boiling point (using a heat block). Observe if dissolution occurs (indicating high temperature coefficient of solubility).

Protocol B: Gravimetric Saturation Method (The "Gold Standard")

Objective: Determine the exact saturation solubility (

-

Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.

-

Equilibration: Shake or stir at the target temperature for 24 hours . (Note: Diarylureas equilibrate slowly due to high crystal stability).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until mass is constant.

-

Calculation:

Applications: Synthesis & Purification Logic

The solubility profile dictates the synthesis and purification strategy. Since the molecule is symmetric, it is typically synthesized by reacting 2,4-difluoroaniline with a carbonyl source (e.g., CDI, triphosgene, or urea).

Purification via Recrystallization

The "High MP / Low Solubility" profile makes recrystallization the superior purification method over chromatography.

-

Solvent System: Ethanol or Methanol (often with <10% water).

-

Mechanism:

-

The compound is sparingly soluble in alcohol at Room Temperature (RT).

-

It becomes moderately soluble at reflux (Boiling Point).

-

Impurities (unreacted aniline) remain soluble at RT.

-

-

Procedure: Dissolve crude solid in boiling ethanol. Filter hot (to remove mechanical impurities). Allow to cool slowly to RT, then to 4°C. The symmetric urea will crystallize out as white needles.

Diagram: Solubility-Driven Purification Workflow

Caption: A logic flow for purifying diarylureas leveraging their temperature-dependent solubility in alcohols.

Overcoming Solubility Limits in Formulation

For biological assays or liquid formulations, the poor solubility of 1,3-bis(2,4-difluorophenyl)urea is a hurdle.

Strategy 1: Co-solvent Systems

-

Dissolve the compound in DMSO (Stock solution: 10-20 mM).

-

Dilute into the aqueous buffer. Warning: Rapid precipitation ("crashing out") occurs if the DMSO concentration drops below 1-5% or if the final concentration exceeds the thermodynamic solubility limit (~1-10 µM).

Strategy 2: Hydrotropy

-

Use excipients like Cyclodextrins (HP-β-CD) or PEG-400 . These encapsulate the lipophilic phenyl rings, shielding them from water and preventing lattice reformation.

Strategy 3: Amorphous Solid Dispersions (ASD)

-

For drug development, converting the crystalline form to an amorphous form (via spray drying with PVP-VA) can increase apparent solubility by orders of magnitude, though physical stability becomes the new challenge.

References

-

Synthesis and Properties of Diarylureas

-

Structural Analogs & Crystallography

- Title: Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea

- Source: Acta Crystallographica Section C (2016).

-

URL:[Link]

- Relevance: Details the hydrogen-bonding motifs and lattice energy considerations for fluorin

-

Solubility Data for Urea Derivatives

- Title: Solubility of N,N'-Divinylurea in Organic Solvents (Technical Guide)

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,3-Bis[4-(trifluoromethyl)phenyl]urea | C15H10F6N2O | CID 472928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(4-fluorophenyl)urea 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. 1,3-Bis(4-fluorophenyl)urea 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

Technical Guide: Safety, Handling, and Properties of 1,3-Bis(2,4-difluorophenyl)urea

This technical guide provides a comprehensive Safety Data Sheet (SDS) analysis and handling protocol for 1,3-Bis(2,4-difluorophenyl)urea , a specialized intermediate in pharmaceutical synthesis.

Identification & Strategic Context

Compound Name: 1,3-Bis(2,4-difluorophenyl)urea CAS Number: 1581-06-2 Synonyms: N,N'-Bis(2,4-difluorophenyl)urea; 2,2',4,4'-Tetrafluorocarbanilide Molecular Formula: C₁₃H₈F₄N₂O Molecular Weight: 284.21 g/mol

Role in Drug Development

In the pharmaceutical landscape, this symmetric urea serves two critical functions:

-

Privileged Scaffold: The diarylurea motif is a validated pharmacophore in kinase inhibitors (e.g., Sorafenib) and antiviral agents. The 2,4-difluoro substitution pattern modulates metabolic stability and lipophilicity, often improving blood-brain barrier penetration compared to non-fluorinated analogs.

-

Critical Impurity: It is a known process-related impurity in the synthesis of drugs like Dolutegravir (an HIV integrase inhibitor). Control of this species is essential for meeting ICH Q3A/B guidelines during CMC (Chemistry, Manufacturing, and Controls) filings.

Hazard Identification (GHS Classification)

Note: As a research chemical, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationships (SAR) and the toxicity of its metabolic precursor, 2,4-difluoroaniline.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2] | H302 |

| Skin Irritation | 2 | Causes skin irritation.[3][4] | H315 |

| Eye Irritation | 2A | Causes serious eye irritation.[3] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[5] | H335 |

| Specific Hazard | -- | Risk of Methemoglobinemia (via hydrolysis). | -- |

Scientific Rationale for Classification

-

Urea Stability vs. Toxicity: While the urea linkage is generally stable, metabolic or hydrolytic cleavage releases 2,4-difluoroaniline .

-

Aniline Toxicity: Halogenated anilines are potent methemoglobin formers. They oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport. Although the urea is less bioavailable than the free amine, researchers must treat it as a potential source of the toxic aniline upon ingestion or prolonged mucosal contact.

Composition & Purity Profile

| Component | CAS No. | Concentration | Role |

| 1,3-Bis(2,4-difluorophenyl)urea | 1581-06-2 | >98% | Active |

| 2,4-Difluoroaniline | 367-25-9 | <0.5% | Precursor/Degradant |

| 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)urea | N/A | <0.1% | Asymmetric Impurity |

Emergency Response Protocols

Visualization: Emergency Decision Tree

The following diagram outlines the critical decision pathways for exposure incidents, prioritizing the risk of methemoglobinemia.

Figure 1: Decision matrix for emergency response, highlighting the specific monitoring required for aniline-induced methemoglobinemia.

Firefighting Measures

-

Hazardous Combustion Products: Thermal decomposition is highly hazardous. It releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets, which may scatter the powder.

-

Special Equipment: Firefighters must wear full protective gear including Self-Contained Breathing Apparatus (SCBA) with acid gas cartridges due to the HF risk.

Safe Handling & Synthesis Workflow

Synthesis Pathway & Degradation Logic

Understanding how this compound is made informs how it degrades. It is typically synthesized by coupling 2,4-difluoroaniline with a carbonyl source (Triphosgene or CDI).

Figure 2: Synthesis and degradation cycle. Note that improper storage (high heat/moisture) can revert the urea to its toxic aniline precursor.

Handling Protocols

-

Engineering Controls: Handle only in a certified chemical fume hood. The powder can be electrostatic; use an anti-static gun if necessary during weighing.

-

PPE Selection:

-

Gloves: Fluorinated aromatics can permeate standard nitrile. Use Double Nitrile (minimum 0.11mm outer, 0.06mm inner) or Laminate (Silver Shield) gloves for prolonged handling.

-

Respiratory: If handling outside a hood (not recommended), use a P95/P100 particulate respirator equipped with an organic vapor cartridge (to catch any trace aniline).

-

-

Storage:

-

Store in a cool, dry place (2-8°C recommended for long-term reference standards).

-

Keep container tightly sealed to prevent hydrolysis.

-

Physical & Chemical Properties[3][4][5][6][7]

| Property | Value/Description |

| Physical State | White to off-white crystalline powder |

| Melting Point | 225°C – 235°C (Predicted based on analogs) |

| Solubility (Water) | Negligible (< 0.1 mg/mL) |

| Solubility (Organics) | Soluble in DMSO, DMF; Sparingly soluble in Methanol |

| Partition Coefficient (LogP) | ~3.5 (High Lipophilicity) |

| Decomposition Temp | >250°C (Releases HF) |

Toxicological & Ecological Information

Acute Toxicity[1][2]

-

Oral: Data lacking for specific CAS. Read-across from 1,3-bis(4-fluorophenyl)urea suggests LD50 > 2000 mg/kg (Rat). However, due to the 2,4-difluoro substitution pattern, metabolic activation is more likely.

-

Chronic Effects: Repeated exposure may stress the liver and kidneys due to fluoride ion release during metabolism.

Ecological Impact

-

Persistence: The C-F bond is extremely stable, making this compound persistent in the environment.

-

Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects (Category 2 or 1 depending on solubility) due to bioaccumulation potential (LogP > 3).

-

Disposal: DO NOT flush down drains. Must be disposed of via high-temperature incineration (>1100°C) with flue gas scrubbing to neutralize Hydrogen Fluoride.

Regulatory Status

-

TSCA (USA): Not listed (Research & Development Exemption usually applies).

-

REACH (EU): Not registered as a high-volume substance.

-

Transport (IATA/DOT):

-

Not regulated as a Dangerous Good for transport unless specific acute toxicity data places it in Class 6.1.

-

Recommendation: Ship as "Environmentally Hazardous Substance, Solid, N.O.S." (UN 3077) if bulk quantities (>5kg) are transported, as a precaution for fluorinated organics.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12219463 (Related Structure). Retrieved from [Link]

-

Veeprho Laboratories. 1,3-bis(2,4-difluorobenzyl)urea - Impurity Standards. (Note: Structural analog reference for impurity profiling). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Fluorinated Ureas. Retrieved from [Link]

Sources

Technical Guide: 1,3-Bis(2,4-difluorophenyl)urea (CID 160655)

Part 1: Executive Summary & Chemical Identity

1,3-Bis(2,4-difluorophenyl)urea (PubChem CID 160655) is a symmetrical diarylurea compound utilized primarily as a pharmacophore probe in medicinal chemistry and a specialized intermediate in the synthesis of agrochemicals. Characterized by its rigid urea bridge and electron-withdrawing fluorine substituents, it serves as a critical scaffold for exploring Structure-Activity Relationships (SAR) in kinase inhibitors and cytokine modulators.

This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application as a bioisostere in drug development.

Chemical Identity Table[1]

| Property | Detail |

| IUPAC Name | 1,3-bis(2,4-difluorophenyl)urea |

| Common Synonyms | N,N'-Bis(2,4-difluorophenyl)urea; 1,3-Di(2,4-difluorophenyl)urea |

| CAS Number | 1581-06-2 |

| PubChem CID | 160655 |

| Molecular Formula | C₁₃H₈F₄N₂O |

| Molecular Weight | 284.21 g/mol |

| SMILES | C1=CC(=C(C=C1F)NC(=O)NC2=C(C=C(C=C2)F)F)F |

| Solubility | Low in water; Soluble in DMSO, DMF, hot Ethanol |

Part 2: Applications & Mechanism of Action[4]

Medicinal Chemistry: Kinase Inhibition Scaffold

The diarylurea motif is a "privileged structure" in oncology, serving as the core pharmacophore for Type II kinase inhibitors (e.g., Sorafenib, Regorafenib). CID 160655 represents a simplified, symmetrical probe used to assess the binding affinity of the urea bridge without the interference of complex heterocycles.

-

Mechanism: The urea moiety functions as a dual hydrogen bond donor/acceptor. In kinase targets (e.g., VEGFR, PDGFR), the urea nitrogens form hydrogen bonds with the conserved glutamate residue in the

C-helix and the aspartate of the DFG motif, locking the kinase in an inactive conformation. -

The Fluorine Effect: The 2,4-difluoro substitution pattern is strategic.

-

Metabolic Stability: Fluorine at the 2 and 4 positions blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the compound's half-life relative to the non-fluorinated analog.

-

Lipophilicity: The fluorine atoms increase the logP, enhancing membrane permeability while altering the electronic properties of the phenyl ring to strengthen

-stacking interactions within the hydrophobic pocket.

-

Agrochemical Intermediates

Symmetric ureas often serve as precursors or degradation markers for benzoylurea insecticides (chitin synthesis inhibitors). While less active than their benzoyl-analog counterparts, 1,3-bis(2,4-difluorophenyl)urea is used to study the baseline toxicity and environmental persistence of the difluorophenyl moiety common in modern pesticides.

Part 3: Experimental Synthesis Protocol

Method: Triphosgene-Mediated Coupling

Rationale:[1] While traditional synthesis uses phosgene gas (highly toxic) or isocyanates (often unstable), the use of Triphosgene (Bis(trichloromethyl) carbonate) offers a safer, solid-state alternative that generates phosgene in situ with precise stoichiometric control.

Reagents Required:

-

2,4-Difluoroaniline (2.0 equiv)

-

Triphosgene (0.35 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Argon or Nitrogen atmosphere[2]

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Purge the system with Argon.[2]

-

Solvation: Dissolve 2,4-Difluoroaniline (10 mmol, 1.29 g) and Triethylamine (25 mmol, 3.5 mL) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Activation: Dissolve Triphosgene (1.75 mmol, 0.52 g) in DCM (10 mL) and transfer to the addition funnel.

-

Addition: Dropwise add the Triphosgene solution to the amine mixture over 30 minutes. Caution: Exothermic reaction. Ensure temperature remains <5°C to prevent side reactions.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting aniline.

-

Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL).

-

Workup:

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield 1,3-Bis(2,4-difluorophenyl)urea as white crystalline needles.

Yield Expectation: 85–92% Characterization:

-

¹H NMR (DMSO-d₆):

9.05 (s, 2H, NH), 8.10 (m, 2H, Ar-H), 7.30 (m, 2H, Ar-H), 7.05 (m, 2H, Ar-H). -

MS (ESI): m/z 285.1 [M+H]⁺.

Part 4: Visualization & Logic

Synthesis Workflow & Mechanism

The following diagram illustrates the reaction pathway, highlighting the in situ formation of the isocyanate intermediate, which is the key electrophile attacked by the second equivalent of aniline.

Caption: Triphosgene-mediated conversion of 2,4-difluoroaniline to the symmetric urea via an isocyanate intermediate.

Pharmacophore Logic: The "Fluorine Scan"

This diagram explains why this specific compound is synthesized in drug discovery campaigns—to test the impact of fluorine substitution on binding and stability.

Caption: Pharmacological rationale for the 2,4-difluoro substitution pattern in urea scaffolds.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification

-

Signal Word: Warning

-

GHS Classifications:

-

Skin Irritation (Category 2)[4]

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

-

Critical Safety Protocols

-

Reagent Handling: Triphosgene is a solid but decomposes to phosgene gas upon contact with moisture or heat. Always handle in a functioning fume hood.[2] Keep a bottle of aqueous ammonia nearby to neutralize any spills (ammonia reacts rapidly with phosgene to form harmless urea).

-

Waste Disposal: Quench all reaction mixtures with saturated sodium bicarbonate before disposal to ensure no active acyl chlorides remain.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160655, 1,3-Bis(2,4-difluorophenyl)urea. Retrieved from [Link]

- Cotarca, L., et al. (1996).Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576.

- Liu, J., et al. (2010).Design and synthesis of diaryl urea derivatives as potent KDR inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5718-5721. (Context for diarylureas in kinase inhibition).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 4. 1,3-Bis(3,5-dichlorophenyl)urea | C13H8Cl4N2O | CID 595311 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,3-Bis(2,4-difluorophenyl)urea from 2,4-difluoroaniline: An Application Note and Protocol

<

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1,3-bis(2,4-difluorophenyl)urea, a symmetrically substituted diaryl urea of interest in medicinal chemistry and materials science. The synthesis originates from the readily available starting material, 2,4-difluoroaniline. This document outlines two robust and validated synthetic methods: one employing triphosgene as a carbonyl source and an alternative, safer protocol using 1,1'-carbonyldiimidazole (CDI). The guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines.

Introduction: The Significance of Diaryl Ureas

N,N'-diarylureas represent a critical pharmacophore in modern drug discovery, featuring prominently in a range of therapeutic agents, including kinase inhibitors for oncology.[1][2] The urea functional group acts as a rigid and effective hydrogen bond donor-acceptor moiety, facilitating strong and specific interactions with biological targets. The specific compound, 1,3-bis(2,4-difluorophenyl)urea, incorporates fluorine atoms, which can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Beyond pharmaceuticals, symmetrically substituted ureas are valuable building blocks in polymer chemistry and supramolecular assembly.

The synthesis of symmetrical diaryl ureas is typically achieved by reacting an aniline derivative with a carbonylating agent.[3] Historically, this involved the use of highly toxic phosgene gas.[4][5] Modern synthetic chemistry has largely moved towards safer and more manageable phosgene substitutes.[4][6] This guide focuses on two such alternatives: triphosgene, a crystalline solid that generates phosgene in situ, and 1,1'-carbonyldiimidazole (CDI), a non-toxic and easy-to-handle reagent.[7][8]

Mechanistic Overview: The Chemistry of Urea Formation

The synthesis of 1,3-bis(2,4-difluorophenyl)urea from 2,4-difluoroaniline proceeds through the formation of a reactive intermediate that is subsequently attacked by a second equivalent of the aniline.

-

Triphosgene-Mediated Synthesis: Triphosgene, in the presence of a base, dissociates to form phosgene. The highly electrophilic carbonyl carbon of phosgene is then attacked by the nucleophilic nitrogen of 2,4-difluoroaniline to form a carbamoyl chloride intermediate. This intermediate then reacts with a second molecule of 2,4-difluoroaniline to yield the final product, with the elimination of hydrogen chloride. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

CDI-Mediated Synthesis: 1,1'-Carbonyldiimidazole (CDI) offers a milder and safer alternative.[5][9] The reaction is believed to proceed via the formation of an imidazolyl-carbamate intermediate upon reaction of 2,4-difluoroaniline with CDI. This intermediate is then susceptible to nucleophilic attack by a second molecule of 2,4-difluoroaniline, with the imidazole moiety acting as a good leaving group, to form the desired urea.[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 1,3-bis(2,4-difluorophenyl)urea using both triphosgene and CDI.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |

| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 | ≥98% | Commercially Available | - |

| Triphosgene | C₃Cl₆O₃ | 296.75 | ≥98% | Commercially Available | Highly Toxic - Handle with extreme caution in a certified fume hood. [10][11] |

| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | ≥97% | Commercially Available | Moisture sensitive. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Commercially Available | Dry over KOH. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Commercially Available | - |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | Commercially Available | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | (aq) | Prepared in-house | - |

| Brine | NaCl | 58.44 | (aq) | Prepared in-house | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercially Available | - |

Protocol 1: Synthesis using Triphosgene

Workflow Diagram:

Caption: Triphosgene-mediated synthesis workflow.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,4-difluoroaniline (2.0 equivalents) and triethylamine (2.2 equivalents).

-

Dissolve the reactants in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1,3-bis(2,4-difluorophenyl)urea as a white solid.[12]

Protocol 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

Workflow Diagram:

Caption: CDI-mediated synthesis workflow.

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluoroaniline (2.0 equivalents).

-

Dissolve the aniline in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from ethanol to yield 1,3-bis(2,4-difluorophenyl)urea as a white crystalline solid.[12]

Product Characterization

The identity and purity of the synthesized 1,3-bis(2,4-difluorophenyl)urea should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point consistent with literature values. |

| ¹H NMR | Resonances corresponding to the aromatic protons, with coupling patterns characteristic of the 2,4-difluoro substitution. The urea N-H protons will appear as a broad singlet. |

| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms on the aromatic rings. |

| ¹³C NMR | Resonances for the carbonyl carbon (urea) and the aromatic carbons, with characteristic C-F couplings. |

| FT-IR | Strong absorption bands for the N-H stretching (around 3300 cm⁻¹) and the C=O stretching (around 1650 cm⁻¹) of the urea group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₈F₄N₂O, M.W. = 304.21 g/mol ). |

Safety Precautions

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.[11][13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

Triphosgene-Specific Precautions:

-

EXTREME TOXICITY: Triphosgene is a solid that can release highly toxic phosgene gas upon contact with moisture or heat.[10] It is fatal if inhaled and causes severe skin burns and eye damage.[10][13]

-

Handling: Only handle triphosgene in a certified chemical fume hood.[10] Avoid creating dust.[11]

-

Emergency Preparedness: Have a phosgene sensor in the laboratory.[10] Be familiar with the first-aid procedures for phosgene exposure.[11]

-

Waste Disposal: Quench any residual triphosgene with a basic solution (e.g., aqueous NaOH) before disposal. Dispose of all waste in accordance with institutional and local regulations.[10]

Discussion and Conclusion

Both protocols presented provide effective methods for the synthesis of 1,3-bis(2,4-difluorophenyl)urea. The choice of method will depend on the specific requirements of the researcher and the available facilities.

-

The triphosgene method is a high-yielding and well-established procedure for the synthesis of ureas. However, the extreme toxicity of triphosgene necessitates stringent safety precautions and specialized handling procedures.

-

The CDI method is a significantly safer alternative, as CDI is a non-toxic, stable, and easy-to-handle solid.[7][8] While it may sometimes result in slightly lower yields compared to the triphosgene method, the enhanced safety profile makes it a highly attractive option, particularly for academic and small-scale research settings.

References

-

Anderson, N. G. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

-

University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]

- Merck KGaA. (2026, February 6). Triphosgene - Material Safety Data Sheet (MSDS). Retrieved from a placeholder URL, as the direct link may vary.

-

ResearchGate. (2026, January 29). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. Retrieved from [Link]

- Karageorgis, G., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistrySelect, 5(28), 8683-8691.

- Karageorgis, G., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Molecules, 25(14), 3163.

-

Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]

-

S D FINE-CHEM LIMITED. (n.d.). TRIPHOSGENE GHS Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of urea derivatives by previous methods. Retrieved from [Link]

- Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148.

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

- Zhu, D., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N'-Diaryl ureas as Potent p38 Inhibitors. Molecules, 20(9), 16604-16619.

-

Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

- Deng, Y., et al. (2003). Alternatives to Phosgene and Carbon Monoxide.

- D'Elia, V., & Tamborini, L. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3231.

Sources

- 1. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel Substituted N,N'-Diaryl ureas as Potent p38 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. helios.eie.gr [helios.eie.gr]

- 4. Phosgene - Wikipedia [en.wikipedia.org]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 11. synquestlabs.com [synquestlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

Application Note: Synthesis of 2,4-Difluorophenyl Isocyanate via Triphosgene Phosgenation of 2,4-Difluoroaniline

Abstract and Introduction

The synthesis of isocyanates from primary amines is a cornerstone transformation in modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries.[1] The 2,4-difluorophenyl isocyanate (CAS No: 59025-55-7) is a particularly valuable synthetic intermediate.[2] The difluorinated phenyl ring is a common motif in bioactive molecules, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties.[3] Consequently, 2,4-difluorophenyl isocyanate serves as a critical building block for a wide range of therapeutic agents, including anti-cancer drugs, as well as potent herbicides and pesticides.[4]

This application note provides a comprehensive and field-proven protocol for the synthesis of 2,4-difluorophenyl isocyanate from 2,4-difluoroaniline using triphosgene. Triphosgene, or bis(trichloromethyl) carbonate, is employed as a safer, crystalline phosgene surrogate, obviating the need to handle the highly toxic and gaseous phosgene.[5][6] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, critical safety protocols, and troubleshooting advice to ensure a safe, efficient, and high-yielding synthesis.

Critical Safety Mandates: Handling Triphosgene

Trustworthiness Pillar: The use of triphosgene is not without significant risk. It is a stable solid, but it can decompose to release phosgene, especially in the presence of moisture, nucleophiles, or at elevated temperatures. Phosgene is a potent respiratory toxin, and exposure can be fatal.[7] Strict adherence to the following safety protocols is non-negotiable.

-

Engineering Controls: All manipulations involving triphosgene, including weighing and addition to the reaction, MUST be performed within a certified, high-performance chemical fume hood with demonstrated adequate airflow.[8][9] An emergency safety shower and eyewash station must be immediately accessible.[8]

-

Personal Protective Equipment (PPE): A full complement of PPE is required:

-

Eye Protection: Chemical splash goggles and a full-face shield.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

-

Body Protection: A flame-resistant lab coat and an impervious chemical apron.

-

Respiratory Protection: In case of inadequate ventilation or for emergency response, a self-contained breathing apparatus (SCBA) is essential.[7][9] Do not rely on standard cartridge respirators.

-

-

Handling and Storage: Triphosgene is moisture-sensitive.[8] It should be stored under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8]

-

Emergency Procedures:

-

Inhalation: Immediately move the affected person to fresh air. Enforce strict bed rest for 24-72 hours, even if symptoms are not immediately apparent, as pulmonary edema can be delayed.[10] Seek immediate, urgent medical attention.[7]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10]

-

Spills: Evacuate the area. For small spills, carefully cover with an inert absorbent material (e.g., vermiculite or dry sand), and transfer to a sealed container for hazardous waste disposal. Do NOT use water or combustible materials.[9][10]

-

-

Waste Disposal: All triphosgene-contaminated waste is considered hazardous. Quench residual triphosgene and reaction byproducts carefully with a basic solution (e.g., sodium hydroxide) in a controlled manner within the fume hood before disposal according to institutional and federal regulations.[10]

Reaction Principle and Mechanism

The conversion of 2,4-difluoroaniline to its corresponding isocyanate using triphosgene proceeds through an in-situ generation of phosgene. One molecule of solid triphosgene decomposes to yield three molecules of phosgene (COCl₂).

Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine of 2,4-difluoroaniline on the electrophilic carbonyl carbon of phosgene. This forms an unstable carbamoyl chloride intermediate. In the presence of a non-nucleophilic base, such as triethylamine (Et₃N), this intermediate is deprotonated and rapidly eliminates a molecule of hydrogen chloride (HCl) to yield the final 2,4-difluorophenyl isocyanate product. The base serves as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.[5]

Overall Reaction:

3 F₂C₆H₃NH₂ + (Cl₃CO)₂CO → 3 F₂C₆H₃NCO + 6 HCl

Detailed Experimental Protocol

Expertise Pillar: The success of this protocol hinges on the strict exclusion of moisture and precise control over the reaction temperature. The slow addition of triphosgene is critical to manage the exothermicity of the reaction and prevent the formation of undesired side products, such as symmetric ureas.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Molar Equiv. | Notes |

| 2,4-Difluoroaniline | 367-25-9 | 129.11 | 1.0 | 99%+ purity, ensure anhydrous. |

| Triphosgene | 32315-10-9 | 296.75 | 0.35 - 0.40 | Handle with extreme caution.[8] |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.1 - 2.5 | Anhydrous, freshly distilled. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Anhydrous, <50 ppm H₂O. |

| Argon or Nitrogen Gas | - | - | - | High purity, for inert atmosphere. |

Equipment Setup

-

Oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar.

-

Thermometer or thermocouple to monitor internal reaction temperature.

-

Pressure-equalizing dropping funnel for the addition of the triphosgene solution.

-

Reflux condenser fitted with an inert gas inlet (Ar or N₂).

-

Ice-water bath for temperature control.

-

Schlenk line or manifold for maintaining an inert atmosphere.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble and flame-dry the glassware under vacuum, then cool under a positive pressure of argon or nitrogen.[11]

-

Reagent Preparation: In the reaction flask, dissolve 2,4-difluoroaniline (1.0 eq.) and anhydrous triethylamine (2.2 eq.) in anhydrous dichloromethane. The volume should be sufficient to ensure effective stirring (approx. 0.2-0.5 M concentration of the aniline).

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.[11]

-

Triphosgene Addition: In a separate, dry flask under an inert atmosphere, dissolve triphosgene (0.36 eq.) in a small volume of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

-

Controlled Reaction: Add the triphosgene solution dropwise to the cooled aniline solution over 45-60 minutes. It is critical to maintain the internal reaction temperature below 5 °C during the addition to prevent side reactions.[11] A white precipitate of triethylammonium chloride will form as the reaction proceeds.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates full consumption of the starting aniline.[11]

-

Work-up:

-

Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium chloride precipitate.

-

Wash the filter cake with a small amount of anhydrous dichloromethane.

-

Combine the filtrate and washings.

-

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum trap is well-cooled to capture any volatile product.

-